molecular formula C11H14F3N3 B13231653 (E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine

(E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine

Cat. No.: B13231653
M. Wt: 245.24 g/mol
InChI Key: YNBMASUGULCFPZ-LICLKQGHSA-N
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Description

(E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine is an organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a phenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoropentan-2-one and phenylhydrazine.

    Condensation Reaction: The key step involves a condensation reaction between 1,1,1-trifluoropentan-2-one and phenylhydrazine under acidic or basic conditions to form the hydrazone intermediate.

    Amination: The hydrazone intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion of starting materials to the desired product.

    Purification: Implementation of purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products

    Oxidation Products: Oxidation may yield products such as nitroso compounds or nitro compounds.

    Reduction Products: Reduction can produce hydrazines or primary amines.

    Substitution Products: Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as fluorinated polymers or coatings.

    Biological Studies: The compound is studied for its interactions with biological systems, including its potential as a biochemical probe or enzyme inhibitor.

    Industrial Applications: It may be used in the production of specialty chemicals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of (E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine involves its interaction with molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Chemical Reactivity: The compound’s unique chemical structure allows it to participate in various chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine: can be compared with other similar compounds, such as:

Uniqueness

    Structural Features: The presence of the trifluoromethyl group and the E-configuration contribute to the compound’s unique chemical and physical properties.

    Reactivity: The compound’s reactivity profile is influenced by its specific functional groups and stereochemistry, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H14F3N3

Molecular Weight

245.24 g/mol

IUPAC Name

N-[(E)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)10(7-4-8-15)17-16-9-5-2-1-3-6-9/h1-3,5-6,16H,4,7-8,15H2/b17-10+

InChI Key

YNBMASUGULCFPZ-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\CCCN)/C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)NN=C(CCCN)C(F)(F)F

Origin of Product

United States

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